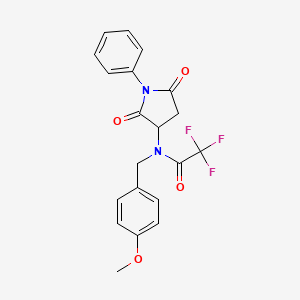
N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidinyl ring, introduction of the trifluoroacetamide group, and the attachment of the methoxybenzyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-N-(4-methoxybenzyl)acetamide
- N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Uniqueness
N-(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-29-15-9-7-13(8-10-15)12-24(19(28)20(21,22)23)16-11-17(26)25(18(16)27)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTGFPYGSFXHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-methylbenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5443391.png)
![N-(2-methoxyethyl)-4-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5443397.png)

![5-[4-(diethylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5443406.png)
![3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5443412.png)
![1-methyl-1'-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5443416.png)
![7-(3-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5443439.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5443448.png)
![4-(4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5443452.png)
![7-(cyclobutylcarbonyl)-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5443462.png)
![1-[1-(3,4-dimethylbenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5443465.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B5443472.png)
